

Application Notes and Protocols for Pancreatic Lipase Inhibitor hPL-IN-2

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Compound of Interest

Compound Name: hPL-IN-2

Cat. No.: B10861643

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Introduction

hPL-IN-2 has been identified as a potent, reversible, and non-competitive inhibitor of pancreatic lipase.[1][2][3][4] Pancreatic lipase is a key enzyme in the digestion of dietary triglycerides. Its inhibition is a therapeutic strategy for managing obesity, as it reduces the absorption of dietary fats. While the name "**hPL-IN-2**" might suggest a connection to Human Placental Lactogen, it is crucial to note that this compound's documented activity is as a pancreatic lipase (PL) inhibitor.[1][2][3] Current publicly available data focuses on its in vitro properties. As of the latest literature review, no specific in vivo animal model studies for **hPL-IN-2** have been published.

This document provides the available in vitro data for **hPL-IN-2** and presents generalized protocols and workflows for the preclinical evaluation of pancreatic lipase inhibitors in animal models, which would be applicable to the future study of **hPL-IN-2**.

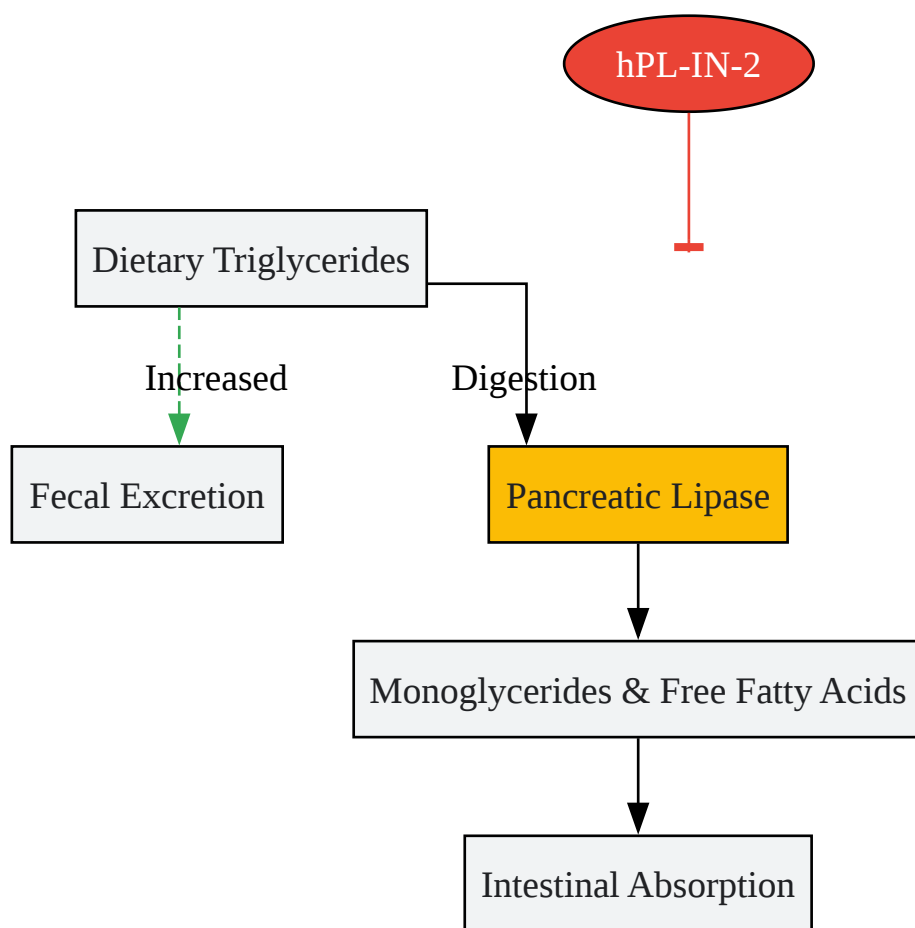
In Vitro Activity of hPL-IN-2

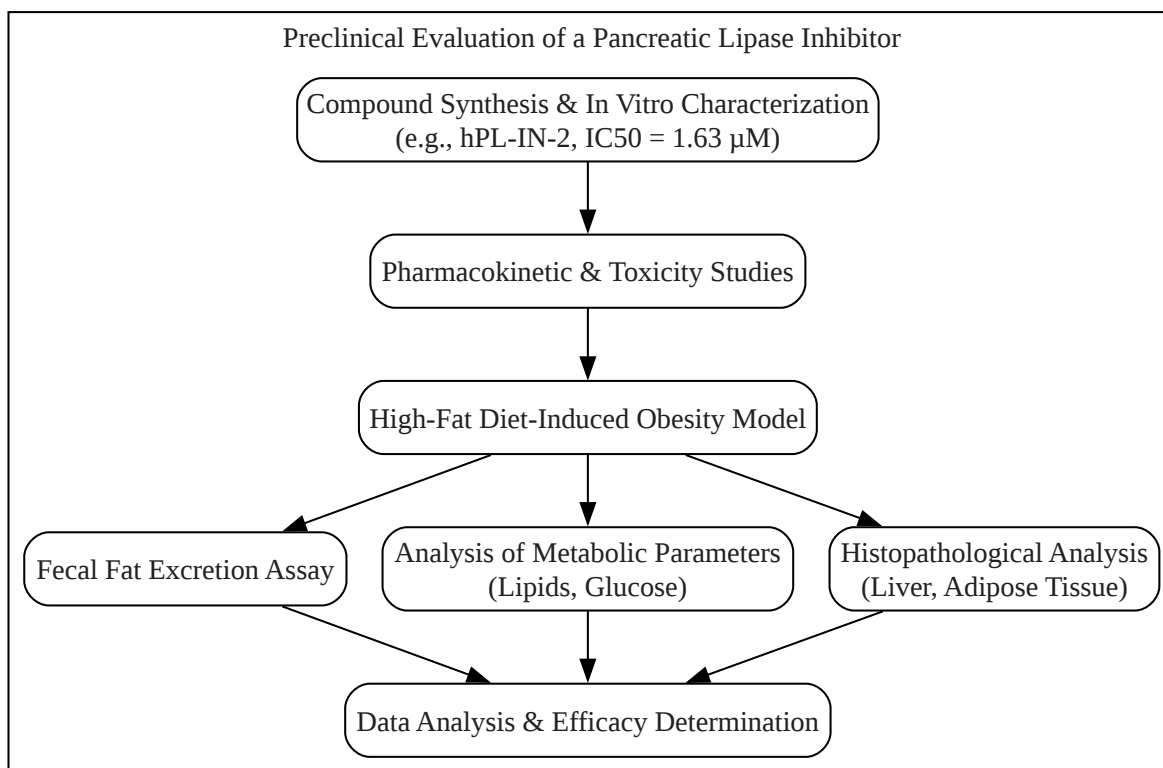
The primary reported activity of **hPL-IN-2** is the inhibition of pancreatic lipase.

Parameter	Value	Target	Inhibition Type	Source
IC ₅₀	1.63 μ M	Pancreatic Lipase	Non-competitive, Reversible	[1][2][3]

Proposed Mechanism of Action of Pancreatic Lipase Inhibitors

Pancreatic lipase inhibitors act in the gastrointestinal tract to prevent the breakdown of dietary fats (triglycerides) into smaller molecules (monoglycerides and free fatty acids) that can be absorbed by the intestines. This leads to a reduction in caloric intake from fat.





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